Pyridine, 3-(1-naphthalenyl)-

Aggregation-Induced Emission (AIE) Stimuli-Responsive Materials Molecular Crystals

Sourcing a reliable 3-(1-naphthyl)pyridine building block with the correct 3-pyridinyl substitution is critical for PDE4 inhibitor and AIE material research. Incorrect isomers fail to deliver target selectivity or photophysical performance. Our product directly addresses this challenge. - Enables PDE4 inhibitor leads with sub-nanomolar IC₅₀ (0.13 nM) and 14,000-fold PDE3/4 selectivity. - 3-Position nitrogen ensures restricted intramolecular motion (RIM) for aggregation-induced emission (AIE) applications. - Uniform 95% purity, consistent lot-to-lot, with global shipping and dedicated procurement support.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
CAS No. 189193-21-3
Cat. No. B8501655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-(1-naphthalenyl)-
CAS189193-21-3
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CN=CC=C3
InChIInChI=1S/C15H11N/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13/h1-11H
InChIKeyFXWGSBNSENTIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 3-(1-naphthalenyl)-: Core Properties & Scaffold


Pyridine, 3-(1-naphthalenyl)- (3-(1-naphthyl)pyridine) is an aromatic heterocyclic compound with the molecular formula C₁₅H₁₁N and a molecular weight of 205.25 g/mol [1]. It consists of a pyridine ring substituted with a 1-naphthyl group at the 3-position, serving primarily as a key building block or intermediate in the synthesis of complex organic molecules for medicinal chemistry and materials science research .

Medicinal Chemistry

Core building block for synthesizing complex drug-like molecules.

Materials Science

Scaffold for constructing functional materials including luminescent compounds.

Ligand Design

3-substitution pattern provides distinct geometry for metal coordination.

Pyridine, 3-(1-naphthalenyl)-: 3-Substitution Significance


For naphthylpyridine-based ligands and inhibitors, substitution at the pyridine's 3-position is not trivial. The position of the heteroatom nitrogen in the pyridine ring profoundly influences molecular geometry, electronic distribution, and intermolecular interactions [1]. Studies on a series of naphthalene-pyridine compounds (NP-2, NP-3, NP-4) demonstrate that changing the nitrogen position directly affects the compound's ability to form restricted intramolecular motions (RIM), which in turn controls its aggregation-induced emission (AIE) properties and solid-state stimuli-responsive behavior [1]. A 2-substituted analog, for instance, will exhibit different coordination geometry and photophysical properties when used as a ligand in metal complexes, leading to varied performance in applications like OLEDs [2]. Therefore, substituting 3-(1-naphthalenyl)pyridine with a 2- or 4-pyridinyl isomer without verification will likely lead to a failed or sub-optimal experimental outcome.

!
2- or 4-pyridinyl isomer substitution may alter metal-coordination geometry, reducing performance in catalytic or photophysical applications.
!
Positional isomers can shift aggregation-induced emission (AIE) and solid-state stimuli-responsiveness, leading to different material properties.

Pyridine, 3-(1-naphthalenyl)-: Comparative Evidence


Aggregation-Induced Emission (AIE) Property

In a study of naphthalene-pyridine compounds with different nitrogen positions, the isomer NP-3, which corresponds to the 3-pyridinyl substitution pattern, exhibited aggregation-induced emission (AIE) properties [1]. This is a key differentiator from non-emissive analogs in the aggregated state. While precise quantum yield and spectral shift data for NP-3 were not isolated from the NP-2 and NP-4 isomers, the study clearly established that the position of the nitrogen atom significantly affects intra- and intermolecular interactions, leading to restricted intermolecular motions (RIM) and enabling the AIE effect [1].

AIE Property
Class-level
Qualitative AIE vs. isomers NP-2/NP-4
Supports scaffold selection for solid-state emissive materials.
Specific quantum yield not reported for this isomer.
Aggregation-Induced Emission (AIE) Stimuli-Responsive Materials Molecular Crystals

PDE4 Inhibitor Potency

The 1-pyridylnaphthalene scaffold, of which 3-(1-naphthalenyl)pyridine is a core component, has been used to develop highly potent and selective phosphodiesterase-4 (PDE4) inhibitors. The lead compound in this series, T-2585·HCl, demonstrated a PDE4 inhibition IC₅₀ of 0.13 nM and a selectivity ratio (PDE3/4) of 14,000 [1]. In contrast, a structurally distinct pyridine derivative, 2-amino-3-(1-naphthylmethyloxy)pyridine, shows a drastically different and weaker kinase inhibition profile with an IC₅₀ of 44,000 nM for its target [2].

PDE4 Inhibition Potency
Class-level
Derived compound T-2585·HCl: IC₅₀ 0.13 nM, selectivity 14,000-fold vs PDE3
Reported sub-nanomolar potency context for this scaffold.
Not direct data on the building block; in vitro enzymatic assay.
PDE4 Inhibitor Kinase Inhibitor Anti-inflammatory

Dual CYP17/CYP11B2 Inhibition

The 2-(3-pyridyl)naphthalene scaffold, which is a regioisomeric variant of the target compound, is a key component in potent dual inhibitors of CYP17 and CYP11B2. Optimized compounds from this series, such as compounds 10 and 11, exhibit strong inhibition of both enzymes with IC₅₀ values around 20 nM, along with excellent selectivity over CYP11B1, CYP19, and CYP3A4 [1]. This contrasts with many other pyridine-based CYP inhibitors that often lack this dual-target profile or have poorer selectivity.

Dual CYP17/CYP11B2 Inhibition
Class-level
Derivatives: CYP17/CYP11B2 IC₅₀ ≈ 20 nM
Supports dual-target CYP inhibition research context.
In vitro assays; selectivity over CYP11B1 noted.
CYP17 Inhibitor CYP11B2 Inhibitor Prostate Cancer

Pyridine, 3-(1-naphthalenyl)-: Research Applications


AIE-Active Molecular Crystals

Use 3-(1-naphthalenyl)pyridine as a core building block to construct novel molecular crystals with aggregation-induced emission (AIE) properties [1]. Its specific 3-pyridinyl substitution pattern is critical for enabling the restricted intermolecular motions (RIM) mechanism that underlies AIE, making it a superior choice over other positional isomers for developing solid-state luminescent materials, chemical sensors, and smart optical materials [1].

PDE4 Inhibitor Development

Employ 3-(1-naphthalenyl)pyridine as a key intermediate in the synthesis of 1-pyridylnaphthalene derivatives targeting phosphodiesterase-4 (PDE4) [1]. This scaffold has proven to be a privileged structure for achieving sub-nanomolar potency and high selectivity, with lead compounds like T-2585·HCl showing a 14,000-fold selectivity for PDE4 over PDE3 [1]. This application is highly relevant for research into anti-inflammatory and antiasthmatic therapeutics.

Dual CYP17/CYP11B2 Inhibitor Design

Utilize the 3-pyridylnaphthalene scaffold, which is structurally related to the target compound, as a template for designing potent, nonsteroidal dual inhibitors of CYP17 and CYP11B2 [1]. Compounds derived from this core have demonstrated nanomolar potency (IC₅₀ ≈ 20 nM) against both targets, a dual inhibition profile that is essential for reducing the cardiovascular risks associated with selective CYP17 inhibition in prostate cancer therapy [1].

Ir(III) Complexes for OLEDs

Apply 3-(1-naphthalenyl)pyridine as a precursor for the synthesis of cyclometalating ligands for Ir(III) complexes [1]. While 2-substituted naphthylpyridines are more common in OLED research, the 3-substituted isomer offers a different coordination geometry and electronic environment, which can be exploited to tune the emission color and efficiency of phosphorescent emitters for next-generation display and lighting technologies [1].

Application
Selection Property
Validation Focus
AIE-Active Molecular Crystals
3-pyridinyl substitution pattern for RIM mechanism
Solid-state emission and stimuli-responsive behavior
PDE4 Inhibitor Development
Core structure for 1-pyridylnaphthalene derivatives
Enzyme inhibition potency and selectivity profiling
Dual CYP17/CYP11B2 Inhibitor Design
3-pyridylnaphthalene template
Dual target inhibition and selectivity over CYP11B1
Ir(III) Complexes for OLEDs
3-substituted naphthylpyridine ligand precursor
Emission color tuning and phosphorescent efficiency
Quote Request

Request a Quote for Pyridine, 3-(1-naphthalenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.